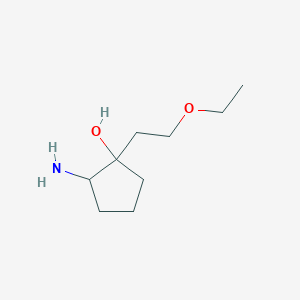
2-Amino-1-(2-ethoxyethyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-(2-ethoxyethyl)cyclopentan-1-ol: is a chemical compound with a unique structure that includes an amino group, an ethoxyethyl side chain, and a cyclopentanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(2-ethoxyethyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 2-amino-1-(2-ethoxyethyl)cyclopentan-1-ol may involve large-scale batch reactors where the reactants are mixed and allowed to react over a specified period. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then isolated and purified using industrial-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-amino-1-(2-ethoxyethyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
2-amino-1-(2-ethoxyethyl)cyclopentan-1-ol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-amino-1-(2-ethoxyethyl)cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxyethyl side chain can interact with hydrophobic regions. These interactions can influence the compound’s reactivity and its ability to participate in various biochemical pathways.
Comparison with Similar Compounds
- 2-amino-1-(2-methoxyethyl)cyclopentan-1-ol
- 2-amino-1-(2-propoxyethyl)cyclopentan-1-ol
- 2-amino-1-(2-butoxyethyl)cyclopentan-1-ol
Comparison: Compared to its analogs, 2-amino-1-(2-ethoxyethyl)cyclopentan-1-ol has a unique balance of hydrophilic and hydrophobic properties due to the ethoxyethyl side chain. This makes it particularly useful in applications where solubility and reactivity need to be finely tuned.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-amino-1-(2-ethoxyethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-2-12-7-6-9(11)5-3-4-8(9)10/h8,11H,2-7,10H2,1H3 |
InChI Key |
OEDYKNWKBLZQGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1(CCCC1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















